molecular formula C11H7Br2ClN2O2S B8347190 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide

4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide

Cat. No.: B8347190
M. Wt: 426.51 g/mol
InChI Key: XPOVXADEMOMVQT-UHFFFAOYSA-N
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Description

4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide is a complex organic compound that features a combination of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-(5-bromo-3-pyridinyl)-2-chloro-Benzenesulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7Br2ClN2O2S

Molecular Weight

426.51 g/mol

IUPAC Name

4-bromo-N-(5-bromopyridin-3-yl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C11H7Br2ClN2O2S/c12-7-1-2-11(10(14)4-7)19(17,18)16-9-3-8(13)5-15-6-9/h1-6,16H

InChI Key

XPOVXADEMOMVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-3-amine (0.300 g, 1.73 mmol) in pyridine (8.67 ml) was slowly added 4-bromo-2-chlorobenzene-1-sulfonyl chloride (0.600 g, 2.08 mmol) at 0° C. The reaction mixture was stirred for 2 hours at room temperature. The reaction mixture was quenched with 1 N aq. HCl, and then extracted with DCM (2×50 mL). The combined organic layers were washed brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resulting residue was recrystallized from EtOAc-hexanes to give 4-bromo-N-(5-bromopyridin-3-yl)-2-chlorobenzenesulfonamide (0.530 g, 72%) as a red solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.53-7.55 (1H, m), 7.71 (1H, d, J=1.6 Hz), 7.78 (1H, t, J=2.2 Hz), 7.89 (1H, d, J=8.4 Hz), 8.26 (1H, d, J=2.0 Hz). 8.44 (1H, d, J=2.4 Hz).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
8.67 mL
Type
solvent
Reaction Step Three

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